Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure and properties, which make it valuable in both academic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester typically involves the reaction of dimethylcarbamothioic acid with 2-methoxy-4-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the esterification process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The ester is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or thiol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dimethylcarbamothioic acid, O-isopropyl ester: Similar in structure but with an isopropyl group instead of the 2-methoxy-4-methylphenyl group.
Dimethylcarbamothioic acid, O-ethyl ester: Another similar compound with an ethyl group.
Uniqueness
Dimethylcarbamothioic acid O-(2-methoxy-4-methylphenyl) ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
O-(2-methoxy-4-methylphenyl) N,N-dimethylcarbamothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-8-5-6-9(10(7-8)13-4)14-11(15)12(2)3/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCGXAOUELWYKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=S)N(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.